molecular formula C9H14N2 B8441127 1-(1-Azetidinyl)cyclopentanecarbonitrile

1-(1-Azetidinyl)cyclopentanecarbonitrile

Cat. No. B8441127
M. Wt: 150.22 g/mol
InChI Key: OWRPGFZLAYLRMR-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (1.29 g, 43%) was prepared from azetidine hydrochloride (1.85 g, 20 mmol), cyclopentanone (1.68 g, 20 mmol) and potassium cyanide (1.30 g, 20 mmol) in water (10 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 1.70-1.82 (6H, m), 1.86 (2H, m), 2.07 (2H, quin, J=7 Hz), 3.32 (4H, t, J=7 Hz).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH2:4][CH2:3]1.C1(=O)CCCC1.[C-]#N.[K+].CN(C)[C:17]1([C:22]#[N:23])[CH2:21][CH2:20][CH2:19][CH2:18]1>O>[N:2]1([C:17]2([C:22]#[N:23])[CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:5][CH2:4][CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
Cl.N1CCC1
Name
Quantity
1.68 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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